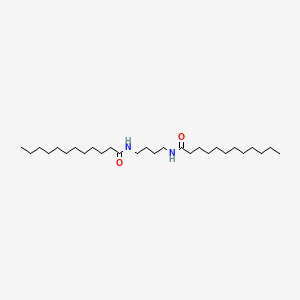
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound characterized by the presence of a bromine atom, a methyl group, and a leucine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves the reaction of 2-bromo-4-methylpentanoic acid with DL-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bromine, acetic acid, and a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product. Safety measures are also implemented to handle the bromine reagent and other hazardous chemicals involved in the synthesis .
化学反応の分析
Types of Reactions
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-(2-hydroxy-4-methyl-1-oxopentyl)-DL-leucine or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-methylpentanoic acid or corresponding ketones.
Reduction: Formation of N-(2-bromo-4-methylpentyl)-DL-leucine.
科学的研究の応用
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine involves its interaction with specific molecular targets within cells. The bromine atom and the leucine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- N-(2-Bromo-4-methyl-1-oxopentyl)-glycine
- N-(2-Bromo-4-methyl-1-oxopentyl)-alanine
- N-(2-Bromo-4-methyl-1-oxopentyl)-valine
Uniqueness
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is unique due to the presence of the leucine moiety, which imparts specific biological properties not observed in its analogs.
特性
CAS番号 |
94230-82-7 |
|---|---|
分子式 |
C12H22BrNO3 |
分子量 |
308.21 g/mol |
IUPAC名 |
2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17) |
InChIキー |
SKIOHEOZWHHOCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B11976500.png)

![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11976513.png)
![7-{2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976515.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11976528.png)
![4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine](/img/structure/B11976532.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976567.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976586.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)

![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
